Technical Guide: Structural Elucidation, Molecular Weight Validation, and Application of 2-Isothiocyanato-6-methylquinoxaline
Technical Guide: Structural Elucidation, Molecular Weight Validation, and Application of 2-Isothiocyanato-6-methylquinoxaline
Executive Summary
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, electrophilic warheads play a pivotal role in mapping protein binding sites. Among these, 2-Isothiocyanato-6-methylquinoxaline (CAS: 1192814-29-1) emerges as a highly specialized . As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its chemical identity, molecular weight determination, and practical laboratory applications. This whitepaper is designed for researchers and drug development professionals who require rigorous, self-validating protocols for synthesizing and deploying this compound in covalent modifier assays.
Chemical Identity and Fundamental Properties
2-Isothiocyanato-6-methylquinoxaline consists of a bicyclic quinoxaline core, substituted with a methyl group at the 6-position and an isothiocyanate (-N=C=S) group at the 2-position. The isothiocyanate moiety is a classic electrophile, widely recognized for its ability to selectively react with biological nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues.
Table 1: Physiochemical Properties
| Property | Value |
| Chemical Name | 2-Isothiocyanato-6-methylquinoxaline |
| CAS Registry Number | 1192814-29-1 |
| Molecular Formula | C10H7N3S |
| Molecular Weight | 201.25 g/mol |
| Core Scaffold | Quinoxaline |
| Reactive Warhead | Isothiocyanate (-N=C=S) |
Structural Elucidation and Molecular Weight
The molecular formula of 2-Isothiocyanato-6-methylquinoxaline is1[1]. Accurate molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometric calculations in assay design. Based on the atomic composition, the theoretical molecular weight is calculated as 2[2] (commonly rounded to 201.25 g/mol in standard laboratory practice).
Table 2: Molecular Weight Calculation
| Element | Standard Atomic Weight ( g/mol ) | Atom Count | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 12.011 | 10 | 120.110 |
| Hydrogen (H) | 1.008 | 7 | 7.056 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Sulfur (S) | 32.060 | 1 | 32.060 |
| Total Molecular Weight | 201.247 |
Synthetic Methodology and Experimental Protocols
To ensure high batch-to-batch reproducibility and purity, the synthesis of 2-Isothiocyanato-6-methylquinoxaline must be conducted under strictly controlled conditions. The following protocol describes the conversion of 6-methylquinoxalin-2-amine to the target isothiocyanate using thiophosgene.
Protocol 1: Synthesis of 2-Isothiocyanato-6-methylquinoxaline
Expertise & Causality Note: Thiophosgene is highly reactive and susceptible to hydrolysis. The use of strictly anhydrous solvents and low temperatures (0 °C) is non-negotiable. This prevents the formation of symmetrical thiourea byproducts and controls the exothermic nature of the nucleophilic attack, ensuring the integrity of the final isothiocyanate.
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Preparation: Flame-dry a round-bottom flask under argon. Add 1.0 equivalent of 6-methylquinoxalin-2-amine and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
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Base Addition: Add 2.5 equivalents of anhydrous triethylamine (TEA). Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium toward the product.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of thiophosgene. Rationale: Dropwise addition prevents localized heating and minimizes side reactions.
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Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).
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Quenching & Extraction: Quench the reaction with ice-cold saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4.
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Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography to yield the pure 2-Isothiocyanato-6-methylquinoxaline.
Workflow for the synthesis and validation of 2-Isothiocyanato-6-methylquinoxaline.
Covalent Binding Mechanisms in Drug Development
In drug discovery, 2-Isothiocyanato-6-methylquinoxaline is deployed as an electrophilic probe to map binding sites or to act as a covalent inhibitor. The isothiocyanate carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
Protocol 2: In Vitro Covalent Binding Assay
Expertise & Causality Note: This assay is designed as a self-validating system. By utilizing a mass spectrometry readout, you directly observe the mass shift corresponding to the covalent adduct, confirming both the binding event and the 1:1 stoichiometry.
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Buffer Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Rationale: This pH mimics physiological conditions, ensuring that a fraction of target lysine residues (or cysteines) are in their unprotonated, nucleophilic state.
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Incubation: Mix 10 µM of the target recombinant protein with 50 µM of 2-Isothiocyanato-6-methylquinoxaline (from a 10 mM DMSO stock). Rationale: A 5-fold molar excess ensures pseudo-first-order kinetics, simplifying the calculation of the inactivation rate constant ( kinact/KI ).
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Time-Course Sampling: Incubate at 37 °C. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.
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Quenching: Quench each aliquot by adding an equal volume of 1% formic acid to protonate the nucleophiles and halt the reaction.
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LC-MS/MS Analysis: Analyze the samples using intact protein mass spectrometry. Look for a mass shift of +201.25 Da on the target protein, corresponding to the addition of the quinoxaline warhead.
Mechanism of covalent binding between the isothiocyanate probe and target protein.
Analytical Validation Workflows
To guarantee the trustworthiness of the synthesized compound or the assay results, analytical validation is mandatory:
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LC-MS Validation: The synthesized 2-Isothiocyanato-6-methylquinoxaline must exhibit a clear [M+H]+ peak at m/z 202.25, confirming the intact molecular weight.
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NMR Spectroscopy: 1 H-NMR should confirm the presence of the methyl group (singlet, ~2.5 ppm) and the distinct aromatic protons of the quinoxaline core, while 13 C-NMR must show the characteristic thiocarbonyl carbon peak (~130-140 ppm depending on the solvent), verifying the isothiocyanate functional group.
References
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Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com Source: chembuyersguide.com URL:
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Title: PubChemLite - C10H7N3S Source: uni.lu URL: 1
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Title: Thiazolo[4,5-f]quinoxaline, 2-methyl- (6CI) CAS ... - ChemicalBook Source: chemicalbook.com URL: 2
